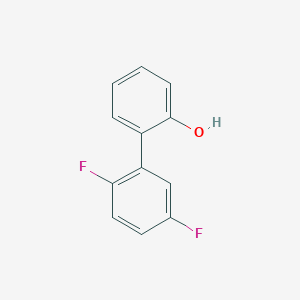

2-(2,5-Difluorophenyl)phenol

Description

Contextualization of 2-(2,5-Difluorophenyl)phenol within Biphenyl (B1667301) Phenol (B47542) Chemistry

Biphenyl phenols, in general, are important structural motifs found in a variety of biologically active molecules and functional materials. The introduction of fluorine atoms into the biphenyl scaffold, as seen in this compound, significantly modifies the molecule's properties compared to its non-fluorinated counterparts. This particular compound has a fluorine atom at the 2 and 5 positions of one phenyl ring, which is in turn bonded to a phenol ring at the 2-position. This specific arrangement influences the molecule's conformation and electronic distribution, setting it apart within the broader class of biphenyl phenols. The synthesis of such compounds is often achieved through transition metal-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a particularly prominent method for forming the crucial carbon-carbon bond between the two aromatic rings. researchgate.netacs.orgwikipedia.org

Significance of Fluorine Substitution in Aromatic Systems within Chemical Research

The strategic incorporation of fluorine into aromatic systems is a powerful tool in modern chemical research, particularly in medicinal chemistry and materials science. nih.govtandfonline.com Fluorine is the most electronegative element, and its small size allows it to often be substituted for hydrogen without significant steric hindrance. tandfonline.comnih.gov The presence of fluorine can profoundly alter a molecule's physical and chemical properties in several ways:

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic oxidation. In drug design, this can lead to improved metabolic stability and a longer biological half-life. nih.govencyclopedia.pub

Lipophilicity: Fluorination of an aromatic ring generally increases its lipophilicity, which can enhance a molecule's ability to cross cell membranes. nih.govontosight.ai This property is crucial for the bioavailability of pharmaceutical compounds.

Binding Affinity: The introduction of fluorine can alter the electronic properties of a molecule, influencing its interactions with biological targets like proteins and enzymes, potentially leading to increased binding affinity and potency. tandfonline.comtandfonline.com

Conformational Control: The presence of fluorine atoms can influence the preferred conformation of the biphenyl system, which can be critical for its biological activity or material properties.

Overview of Research Trajectories for Related Chemical Compounds

The study of this compound is part of a broader research effort into fluorinated biphenyls. These compounds are explored for a wide range of applications. In materials science, their unique electronic properties and stability make them candidates for use in liquid crystal displays (LCDs), organic light-emitting diodes (OLEDs), and as organic semiconductors. nih.govacs.orgacs.org In medicinal chemistry, various fluorinated biphenyl derivatives are investigated for their potential as therapeutic agents. For instance, compounds with different fluorination patterns and additional functional groups are synthesized and screened for various biological activities. ontosight.aismolecule.com Research is also focused on developing more efficient and versatile synthetic methods, such as advancing the Suzuki-Miyaura coupling, to access a wider library of these valuable compounds. gre.ac.uknih.govresearchgate.net

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₂H₈F₂O |

| Molecular Weight | 206.19 g/mol |

| CAS Number | 84456-66-6 |

Structure

3D Structure

Properties

IUPAC Name |

2-(2,5-difluorophenyl)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8F2O/c13-8-5-6-11(14)10(7-8)9-3-1-2-4-12(9)15/h1-7,15H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRHMKFIYBYVJSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=C(C=CC(=C2)F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20683470 | |

| Record name | 2',5'-Difluoro[1,1'-biphenyl]-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20683470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261995-53-2 | |

| Record name | 2',5'-Difluoro[1,1'-biphenyl]-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20683470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 2,5 Difluorophenyl Phenol and Its Analogs

Established Synthetic Routes to Biphenyl (B1667301) Phenol (B47542) Scaffolds

The creation of the core biphenyl phenol structure, the essential framework of 2-(2,5-Difluorophenyl)phenol, has traditionally relied on robust and well-documented C-C bond-forming reactions. These methods are prized for their reliability and versatility.

Cross-Coupling Strategies (e.g., Suzuki-Miyaura, Negishi) for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions are cornerstone methodologies for the synthesis of biaryl compounds, including biphenyl phenols. The Suzuki-Miyaura and Negishi reactions are among the most powerful and widely used of these transformations. wikipedia.orgorganic-chemistry.org

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound with an organohalide, catalyzed by a palladium(0) complex. harvard.edu For the synthesis of a compound like this compound, this would typically involve the coupling of a protected halophenol with 2,5-difluorophenylboronic acid. A key advantage of the Suzuki reaction is the use of organoboranes, which are generally stable, less toxic, and easier to handle than many other organometallic reagents. harvard.edu The reaction is compatible with a wide range of functional groups and can often be performed under relatively mild, and even aqueous, conditions. harvard.eduresearchgate.net For instance, the synthesis of Diflunisal, a well-known non-steroidal anti-inflammatory drug (NSAID) and an analog of the target compound, is efficiently achieved via Suzuki-Miyaura coupling of 5-bromosalicylic acid and 2,4-difluorophenylboronic acid. acs.orgresearchgate.net This highlights the applicability of the method for producing fluorinated biaryl structures.

The general catalytic cycle for the Suzuki-Miyaura reaction involves three main steps:

Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide to form a Pd(II) species.

Transmetalation: The organic group from the organoboron compound is transferred to the palladium center. This step is typically facilitated by a base.

Reductive Elimination: The two organic partners are eliminated from the palladium complex to form the desired biaryl product, regenerating the Pd(0) catalyst. nih.gov

The Negishi coupling provides an alternative, powerful route for C-C bond formation, coupling an organozinc compound with an organohalide, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org Organozinc reagents are among the most reactive organometallics used in cross-coupling, which often allows for reactions to proceed under very mild conditions. acs.org This reaction is noted for its high chemo- and regioselectivity. nih.govacs.org The synthesis of unsymmetrical biaryls, such as this compound, is a key application of this method. organic-chemistry.org The mechanism is similar to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination. nih.gov

Table 1: Comparison of Suzuki-Miyaura and Negishi Coupling for Biphenyl Phenol Synthesis

| Feature | Suzuki-Miyaura Coupling | Negishi Coupling |

| Organometallic Reagent | Organoboron (e.g., boronic acids, esters) | Organozinc |

| Catalyst | Typically Palladium | Palladium or Nickel |

| Key Advantages | Reagents are stable, less toxic, commercially available, tolerant to water. harvard.edu | High reactivity of organozinc reagent allows for mild conditions; high chemo- and regioselectivity. wikipedia.orgacs.org |

| Considerations | Requires a base for activation of the boronic acid. | Organozinc reagents are moisture-sensitive and often prepared in situ. |

| Relevance to Target | Proven for synthesis of fluorinated analogs like Diflunisal. acs.orgresearchgate.net | A general and efficient method for unsymmetrical biaryls. organic-chemistry.orgnih.gov |

Direct Arylation Approaches

Direct arylation via C-H bond activation has emerged as a more atom- and step-economical alternative to traditional cross-coupling reactions. sci-hub.se This strategy avoids the need to pre-functionalize one of the aromatic partners (e.g., into an organoboron or organozinc compound), directly coupling an aryl halide with a C-H bond of the other arene. For the synthesis of this compound, this could involve the direct reaction of a phenol with an aryl halide like 1-bromo-2,5-difluorobenzene.

Significant progress has been made in the palladium- and ruthenium-catalyzed direct arylation of phenols and fluoroarenes. uh.eduacs.org Research has shown that direct arylation of 1,3-difluorobenzene (B1663923) can occur selectively at the most acidic C-H bond, which is located between the two fluorine atoms. acs.org This inherent reactivity provides a potential route for regiocontrolled synthesis. Moreover, methods have been developed that use inexpensive aryl chlorides as coupling partners, sometimes even without a transition metal catalyst, offering a highly direct pathway to 2-arylphenols. uh.edu

Challenges in direct arylation include controlling regioselectivity (ortho-, meta-, or para-arylation) and preventing polyarylation. The hydroxyl group of a phenol is a strong ortho- and para-director, which can be harnessed to guide the arylation to the desired position.

Novel and Sustainable Synthetic Approaches

Modern synthetic chemistry places increasing emphasis on developing methods that are not only efficient but also environmentally benign and highly selective.

Green Chemistry Principles in Synthetic Design

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of synthesizing this compound and its analogs, this involves using less hazardous materials, improving energy efficiency, and minimizing waste.

Recent research has demonstrated the application of these principles to biphenyl synthesis. For example, Suzuki-Miyaura couplings have been successfully performed in water, an environmentally benign solvent, using specially designed water-soluble catalysts. researchgate.net The use of sonication (ultrasound) has also been shown to enhance reaction rates and efficiency in the synthesis of Diflunisal, allowing for the use of a ligand-free palladium catalyst and potentially reducing energy consumption. acs.org The development of catalyst systems that are recyclable and can be used in low loadings is another key area of green synthesis. researchgate.net

Chemo-, Regio-, and Stereoselective Synthesis Methodologies

Chemoselectivity refers to the selective reaction of one functional group in the presence of others. Regioselectivity is the control of where on a molecule a reaction occurs. Stereoselectivity involves controlling the three-dimensional arrangement of atoms in the product. All three are critical for the efficient synthesis of complex molecules like this compound and its analogs.

Regioselectivity is a major challenge in the synthesis of unsymmetrically substituted biphenyls. In direct arylation, the inherent directing effect of the phenol's hydroxyl group is often exploited. For more precise control, chemists can use "directing groups" that temporarily attach to the molecule to guide the catalyst to a specific C-H bond. Recent work has demonstrated that by choosing the appropriate directing group on the phenolic oxygen, one can selectively direct borylation (a key step in Suzuki coupling) to different positions on the 2-arylphenol scaffold. rsc.orgrsc.org

Stereoselectivity in this context often refers to atroposelective synthesis. Due to hindered rotation around the C-C single bond connecting the two aryl rings, some ortho-substituted biphenyls can exist as stable, non-superimposable mirror images (atropisomers). The controlled synthesis of a single enantiomer is crucial in medicinal chemistry. Atroposelective synthesis can be achieved through various strategies, including asymmetric cross-coupling reactions using chiral ligands or through the kinetic resolution or desymmetrization of a racemic mixture, sometimes using enzymes (biocatalysis). researchgate.netrsc.orgacs.org

Mechanistic Investigations of Key Synthetic Transformations

Understanding the reaction mechanism is fundamental to optimizing existing synthetic methods and designing new, more efficient ones. The mechanisms of palladium-catalyzed cross-coupling and direct arylation have been subjects of extensive study.

For Suzuki-Miyaura coupling , while the general cycle of oxidative addition, transmetalation, and reductive elimination is widely accepted, detailed studies have revealed more complexity. nih.gov The activation of the palladium(II) precatalyst to the active palladium(0) species can be a critical, and sometimes rate-limiting, step. acs.org The precise nature of the transmetalation step, including the role of the base and solvent, continues to be an area of active investigation. acs.org

The mechanism of direct C-H arylation is also complex and can vary depending on the catalyst and substrates. A commonly proposed pathway involves a concerted metalation-deprotonation (CMD) step, where the C-H bond is broken with the assistance of a ligand or base. acs.org Kinetic studies, including the measurement of kinetic isotope effects, have been used to determine whether C-H bond cleavage is the rate-determining step of the catalytic cycle. acs.orgrsc.org Computational studies using Density Functional Theory (DFT) have also provided deep insights into the energetics of different proposed pathways and the role of ligands and additives in promoting the reaction. acs.orgacs.org

Compound Name Reference

Advanced Structural and Electronic Characterization

Spectroscopic Probes for Molecular Structure and Dynamics

Spectroscopy is a cornerstone in the characterization of molecular compounds, offering non-destructive ways to probe the electronic environment, connectivity, and conformational landscape of 2-(2,5-Difluorophenyl)phenol.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of this compound by mapping the connectivity of its atoms and probing their local electronic environments. The presence of ¹H, ¹³C, and ¹⁹F nuclei makes it particularly well-suited for detailed analysis.

¹H NMR: The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms. The aromatic protons on the two phenyl rings are expected to resonate in the downfield region, typically between 6.8 and 7.5 ppm, due to the deshielding effect of the ring currents. msu.edulibretexts.org The specific chemical shifts and splitting patterns are influenced by the positions of the fluorine and hydroxyl substituents. The hydroxyl proton typically appears as a broad singlet, the chemical shift of which is sensitive to solvent, concentration, and temperature. libretexts.orgdocbrown.info The addition of D₂O would result in the disappearance of this signal due to proton-deuterium exchange, confirming its assignment. libretexts.org

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon environments. The aromatic carbons will have signals in the approximate range of 110-160 ppm. Carbons directly bonded to the electronegative fluorine and oxygen atoms will be shifted further downfield. The signals for carbons bonded to fluorine will appear as doublets due to one-bond carbon-fluorine (¹J-CF) coupling, while smaller couplings may be observed with more distant fluorine atoms (²J-CF, ³J-CF).

¹⁹F NMR: As a nucleus with 100% natural abundance and a high gyromagnetic ratio, ¹⁹F NMR is highly sensitive for fluorinated compounds. The spectrum for this compound would show two distinct signals for the two non-equivalent fluorine atoms on the difluorophenyl ring. These signals would be split into multiplets due to coupling with each other (⁴J-FF) and with nearby protons (³J-HF and ⁴J-HF). The chemical shifts provide insight into the electronic environment of the fluorine atoms. nih.govcolorado.eduucsb.edu In studies of related fluorophenols, ¹⁹F NMR has been instrumental in tracking metabolic pathways, demonstrating its utility in probing the molecule's environment. researchgate.net

2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to definitively assign all proton and carbon signals and to establish the connectivity between the two phenyl rings.

Table 1: Expected NMR Data for this compound This table is illustrative and contains expected values based on typical chemical shifts and coupling constants for similar structural motifs.

| Nucleus | Expected Chemical Shift (ppm) | Expected Multiplicity & Coupling Constants (Hz) | Assignment |

|---|---|---|---|

| ¹H | ~9.0 - 10.0 | broad singlet | -OH |

| ¹H | ~6.8 - 7.5 | multiplets | Aromatic C-H |

| ¹³C | ~150 - 160 | doublet (¹J-CF ≈ 240-250) | C-F |

| ¹³C | ~150 - 158 | singlet | C-OH |

| ¹³C | ~110 - 135 | multiplets | Aromatic C-H and C-C |

| ¹⁹F | -110 to -140 | multiplets | Aromatic C-F |

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of the molecule. These methods are excellent for identifying functional groups and providing information on molecular conformation and intermolecular interactions like hydrogen bonding. researchgate.net

Infrared (IR) Spectroscopy: The IR spectrum is characterized by specific absorption bands corresponding to the stretching and bending vibrations of bonds. For this compound, key expected absorptions include:

A broad, strong band in the 3200-3600 cm⁻¹ region, characteristic of the O-H stretching vibration, with the broadening indicative of hydrogen bonding. libretexts.org

A strong C-O stretching vibration, typically appearing in the 1200-1260 cm⁻¹ range. nih.gov

Aromatic C=C stretching vibrations, which give rise to several bands in the 1450-1600 cm⁻¹ region.

Aromatic C-H stretching vibrations, observed just above 3000 cm⁻¹.

Strong C-F stretching vibrations, which are expected in the 1100-1300 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR, as it detects vibrations that cause a change in polarizability. sapub.org For this molecule, strong Raman signals would be expected for the symmetric vibrations of the aromatic rings and the C-F bonds. mdpi.comspectroscopyonline.com A comparison of experimental and computationally simulated spectra for similar molecules, such as 2-chloro-5-fluoro phenol (B47542), has demonstrated the power of this combined approach for detailed vibrational assignment. researchgate.net

Table 2: Principal Vibrational Modes for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique | Notes |

|---|---|---|---|

| O-H stretch | 3200 - 3600 | IR | Broad due to hydrogen bonding |

| Aromatic C-H stretch | 3000 - 3100 | IR, Raman | Typically medium to weak intensity |

| Aromatic C=C stretch | 1450 - 1600 | IR, Raman | Multiple sharp bands |

| C-O stretch | 1200 - 1260 | IR | Strong intensity |

| C-F stretch | 1100 - 1300 | IR, Raman | Strong intensity |

UV-Vis and fluorescence spectroscopy are used to study the electronic transitions within the molecule. The conjugated π-system of the biphenyl (B1667301) structure is the primary chromophore responsible for absorption in the UV region.

UV-Vis Spectroscopy: The UV-Vis spectrum of this compound is expected to show strong absorption bands corresponding to π → π* transitions. The parent phenol molecule absorbs around 270 nm. nist.govresearchgate.net The extended conjugation of the biphenyl system in the target molecule would likely shift the absorption maximum (λ-max) to longer wavelengths (a bathochromic shift). The substitution pattern and solvent polarity can further influence the position and intensity of these bands. scispace.com

Fluorescence Spectroscopy: Upon absorption of UV light, the molecule may relax by emitting light, a process known as fluorescence. The emitted light is of lower energy (longer wavelength) than the absorbed light, a phenomenon known as the Stokes shift. The fluorescence spectrum provides information about the structure of the excited state and its relaxation pathways. jascoinc.com The fluorescence of phenols is sensitive to environmental factors such as pH and solvent polarity, which can influence the degree of excited-state proton transfer. researchgate.netresearchgate.net

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique would provide accurate bond lengths, bond angles, and torsion angles for this compound. Crucially, it would also reveal the details of the crystal packing and the network of intermolecular interactions. Key features that would be elucidated include:

Hydrogen Bonding: The hydroxyl group is a strong hydrogen bond donor and can interact with the oxygen or fluorine atoms of neighboring molecules, forming chains or more complex networks that dictate the crystal architecture.

Crystal Packing: The analysis would show how the molecules arrange themselves in the crystal lattice, including potential π–π stacking interactions between the aromatic rings.

Conformation: The dihedral angle between the two phenyl rings, a key conformational parameter, would be precisely determined.

Microwave spectroscopy is a high-resolution technique used to study molecules in the gas phase. It measures the transitions between rotational energy levels, which are quantized. From the resulting spectrum, highly accurate rotational constants can be determined. These constants are inversely related to the molecule's moments of inertia, from which a precise molecular geometry—including bond lengths and angles—can be calculated for the isolated molecule, free from intermolecular interactions present in the solid state. unige.ch While a powerful technique, experimental data for a molecule of this complexity is not commonly available.

Computational and Theoretical Investigations of Molecular Properties

In conjunction with experimental techniques, computational chemistry provides profound insights into the properties of this compound. Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are widely employed to model various molecular characteristics. researchgate.netijaemr.com

These theoretical methods can be used to:

Optimize Molecular Geometry: Calculations can predict the lowest energy conformation of the molecule, including the dihedral angle between the phenyl rings and the orientation of the hydroxyl group. researchgate.net

Predict Spectroscopic Data: NMR chemical shifts, vibrational frequencies (IR and Raman), and electronic transition energies (UV-Vis) can be calculated. nih.gov Comparing these predicted values with experimental data helps to validate both the calculations and the interpretation of the spectra.

Analyze Electronic Structure: The distribution of electrons within the molecule can be visualized through calculations of the molecular electrostatic potential (MEP), which highlights electron-rich and electron-poor regions, offering clues to reactivity. The energies and shapes of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can be determined, providing information about the molecule's electronic transitions and its ability to act as an electron donor or acceptor.

Calculate Thermochemical Properties: Properties such as bond dissociation enthalpies can be computed to assess the strength of specific bonds, like the O-H bond, which is relevant to antioxidant activity. researchgate.net

Table 3: Properties of this compound Accessible via Computational Methods

| Property | Computational Method | Information Gained |

|---|---|---|

| Optimized Geometry | DFT, Ab initio | Bond lengths, bond angles, dihedral angles |

| Vibrational Frequencies | DFT | Predicted IR and Raman spectra for assignment |

| NMR Chemical Shifts | DFT (GIAO method) | Predicted ¹H, ¹³C, ¹⁹F NMR spectra |

| Electronic Transitions | TD-DFT | Predicted UV-Vis absorption wavelengths |

| Molecular Orbitals (HOMO/LUMO) | DFT | Electronic structure, reactivity indices |

| Molecular Electrostatic Potential (MEP) | DFT | Electron density distribution, sites for electrophilic/nucleophilic attack |

Density Functional Theory (DFT) Studies on Optimized Geometries, Conformational Analysis, and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to predict the geometric and electronic properties of molecules with high accuracy. For this compound, geometry optimization is typically performed using a functional such as B3LYP with a basis set like 6-311+G(d,p) to obtain the lowest energy structure.

The critical geometric parameter in biphenyl derivatives is the dihedral angle (θ) between the planes of the two aromatic rings. Unlike unsubstituted biphenyl, which has a dihedral angle of approximately 44°, ortho-substituted biphenyls experience significant steric hindrance that prevents planarity. libretexts.orgwikipedia.org In this compound, the steric repulsion between the hydrogen atom at the C6 position of the phenol ring and the fluorine atom at the C2' position of the difluorophenyl ring forces the molecule into a twisted conformation. rsc.org The optimized geometry is therefore expected to exhibit a significant dihedral angle, likely greater than that of biphenyl itself.

The electronic structure is characterized by the distribution of electron density. The phenol ring, with its electron-donating hydroxyl group, is expected to be electron-rich, while the difluorophenyl ring is rendered electron-deficient by the highly electronegative fluorine atoms. This electronic asymmetry is fundamental to the molecule's reactivity and intermolecular behavior.

Table 1: Predicted Optimized Geometrical Parameters for this compound (Illustrative Data) This table presents plausible data based on typical values from DFT calculations for similar aromatic compounds. Actual values would require specific computation.

| Parameter | Bond | Predicted Value |

| Bond Length (Å) | C-C (inter-ring) | 1.49 |

| C-O (phenol) | 1.36 | |

| O-H (phenol) | 0.97 | |

| C-F (aromatic) | 1.35 | |

| C-C (aromatic, avg.) | 1.39 | |

| Bond Angle (°) | C-C-C (inter-ring) | 121.0 |

| C-C-O (phenol) | 119.5 | |

| Dihedral Angle (°) | C1'-C2'-C1-C6 | ~55.0 |

Quantum Chemical Calculations of Reactivity Descriptors (e.g., Frontier Molecular Orbitals - HOMO/LUMO, Molecular Electrostatic Potential)

Quantum chemical calculations provide key descriptors that help predict a molecule's reactivity. sapub.org The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to this analysis. researchgate.net

HOMO : Represents the ability to donate an electron. For this compound, the HOMO is expected to be predominantly localized on the electron-rich phenol ring, particularly involving the p-orbitals of the oxygen atom and the aromatic π-system.

LUMO : Represents the ability to accept an electron. The LUMO is likely to be distributed over the electron-deficient difluorophenyl ring, influenced by the electron-withdrawing fluorine atoms.

HOMO-LUMO Gap (ΔE) : The energy difference between the HOMO and LUMO is a crucial indicator of chemical stability. A large energy gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron. set-science.com

Global reactivity descriptors can be calculated from the HOMO and LUMO energies, including chemical potential (μ), chemical hardness (η), and the global electrophilicity index (ω). These parameters quantify the molecule's tendency to exchange electron density with other species. mdpi.com

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. For this compound, the MEP map would show regions of negative potential (typically colored red or yellow) concentrated around the electronegative oxygen and fluorine atoms, indicating these are the most likely sites for electrophilic attack. Conversely, a region of positive potential (blue) would be found around the hydroxyl hydrogen, highlighting its susceptibility to nucleophilic attack or its role as a hydrogen bond donor.

Table 2: Predicted Frontier Orbital Energies and Global Reactivity Descriptors (Illustrative Data) Calculations are hypothetical, based on typical B3LYP/6-311+G(d,p) results for analogous molecules.

| Parameter | Symbol | Formula | Predicted Value (eV) |

| Highest Occupied Molecular Orbital | EHOMO | - | -6.45 |

| Lowest Unoccupied Molecular Orbital | ELUMO | - | -1.10 |

| Energy Gap | ΔE | ELUMO - EHOMO | 5.35 |

| Chemical Potential | μ | (EHOMO+ELUMO)/2 | -3.775 |

| Chemical Hardness | η | (ELUMO-EHOMO)/2 | 2.675 |

| Global Electrophilicity Index | ω | μ²/2η | 2.66 |

Natural Bond Orbital (NBO) Analysis for Delocalization and Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a technique used to study charge transfer, hyperconjugation, and intramolecular bonding by transforming the calculated wavefunction into localized Lewis-like structures (bonds and lone pairs). uni-muenchen.de This method quantifies the stabilizing energy (E(2)) associated with electron delocalization from a filled (donor) NBO to an empty (acceptor) NBO. fluorine1.ru

For this compound, key NBO interactions would include:

Intramolecular Hydrogen Bonding : A significant stabilization energy (E(2)) from the interaction between a lone pair on the ortho-fluorine atom (nF) and the antibonding orbital of the O-H bond (σ*O-H) would provide strong evidence for an intramolecular hydrogen bond.

Resonance Effects : Delocalization from the lone pairs of the phenolic oxygen (nO) into the antibonding π* orbitals of the phenol ring (nO → π*C-C) quantifies the resonance effect that activates the ring.

These delocalization effects are crucial for understanding the molecule's stability and the subtle electronic interplay between the two rings and their substituents.

Table 3: Predicted Major NBO Donor-Acceptor Interactions and Stabilization Energies (Illustrative Data) This table presents plausible NBO interactions and their expected stabilization energies.

| Donor NBO (i) | Acceptor NBO (j) | Predicted E(2) (kcal/mol) | Interaction Type |

| LP(2) O | π* (C1-C6) | ~20.0 | Resonance (O lone pair) |

| LP(1) F (ortho) | σ* (O-H) | ~2.5 | Intramolecular H-bond |

| π (C3-C4) | π* (C1-C6) | ~18.5 | π-π* Intramolecular Delocalization |

| LP(3) F (meta) | π* (C3'-C4') | ~4.0 | Hyperconjugation (F lone pair) |

Potential Energy Surface (PES) Mapping for Conformational Stability and Isomerism

A Potential Energy Surface (PES) map illustrates the energy of a molecule as a function of its geometry. libretexts.org For this compound, a one-dimensional PES can be generated by systematically varying the inter-ring dihedral angle (θ) and calculating the energy at each step. This mapping reveals the molecule's conformational landscape.

The resulting PES would be expected to show:

Energy Minima : Two equivalent energy minima corresponding to the stable, twisted conformations (at θ ≈ ±55°).

Rotational Barriers : Two energy maxima, or transition states, that hinder free rotation around the C-C single bond. The first barrier occurs at θ = 0° (planar conformation), where steric repulsion is maximized. A second, typically lower, barrier occurs at θ = 90° (perpendicular conformation), where π-conjugation between the rings is minimized.

The height of these energy barriers determines the molecule's conformational stability. If the barrier to rotation is sufficiently high (>20 kcal/mol), the molecule can exhibit atropisomerism, where the different conformers (enantiomers) are stable and can be isolated at room temperature. libretexts.orgrsc.org Given the ortho-substituents, this compound has a significant rotational barrier.

Table 4: Predicted Relative Energies for Key Conformations on the PES (Illustrative Data) Energies are relative to the most stable twisted conformer.

| Conformation | Dihedral Angle (θ) | Predicted Relative Energy (kcal/mol) | Description |

| Stable Twisted | ~55° | 0.0 | Energy Minimum |

| Planar Transition State | 0° | ~6.0 | Rotational Barrier (Steric Clash) |

| Perpendicular Conformation | 90° | ~2.0 | Rotational Barrier (Loss of Conjugation) |

| Stable Twisted (Enantiomer) | ~305° (-55°) | 0.0 | Energy Minimum |

Molecular Dynamics Simulations for Dynamic Behavior and Condensed-Phase Phenomena

While DFT calculations describe static, gas-phase properties at 0 K, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time in a condensed phase (e.g., in solution). tandfonline.com

An MD simulation of this compound in a solvent like water or dimethyl sulfoxide (B87167) (DMSO) would provide insights into:

Conformational Dynamics : MD trajectories would show the fluctuation of the dihedral angle around its equilibrium position and the timescale of any conformational changes. It would also reveal the persistence of the intramolecular hydrogen bond in the presence of competing solvent interactions. benthamopenarchives.com

Solvation Structure : By analyzing radial distribution functions, MD can characterize the arrangement of solvent molecules around the solute. This would highlight specific hydrogen bonding between the phenolic -OH group and solvent molecules, as well as interactions with the fluorine atoms.

Transport Properties : MD simulations can be used to calculate properties such as the diffusion coefficient, which describes how the molecule moves through the solvent.

These simulations bridge the gap between the theoretical properties of an isolated molecule and its behavior in a realistic chemical environment, which is essential for understanding its function in practical applications.

Reactivity and Chemical Transformations of 2 2,5 Difluorophenyl Phenol

Electrophilic Aromatic Substitution Reactions on Fluorinated Aromatic Rings

Electrophilic Aromatic Substitution (EAS) is a fundamental class of reactions for aromatic compounds, where an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.org The regiochemical outcome of such reactions on a substituted benzene (B151609) ring is determined by the electronic properties of the substituent already present.

In the case of 2-(2,5-Difluorophenyl)phenol, two aromatic rings are available for substitution.

The Phenol (B47542) Ring: The hydroxyl (-OH) group is a powerful activating substituent and an ortho, para-director. youtube.comorganicchemistrytutor.com It strongly donates electron density into the ring through resonance, making the positions ortho and para to it particularly nucleophilic and thus highly susceptible to electrophilic attack. organicchemistrytutor.comlibretexts.org

The Difluorophenyl Ring: This ring contains two fluorine atoms and a substituted phenyl group. Halogens, including fluorine, are deactivating substituents due to their inductive electron-withdrawing effect, which makes the ring less reactive than benzene. libretexts.orglibretexts.org However, they are also ortho, para-directors because they can donate a lone pair of electrons through resonance, which helps to stabilize the carbocation intermediate (the sigma complex) when the attack occurs at these positions. libretexts.org

Due to the strong activating nature of the hydroxyl group, electrophilic aromatic substitution will overwhelmingly occur on the phenol ring rather than the deactivated difluorophenyl ring. Reactions such as nitration, halogenation, and Friedel-Crafts alkylation or acylation would be directed to the positions ortho and para to the hydroxyl group. wikipedia.orgnih.gov

| Substituent Group | Effect on Reactivity | Directing Influence | Governing Effect |

|---|---|---|---|

| Hydroxyl (-OH) | Strongly Activating | Ortho, Para | Resonance Donation |

| Fluorine (-F) | Deactivating | Ortho, Para | Inductive Withdrawal (deactivates) & Resonance Donation (directs) |

Nucleophilic Aromatic Substitution Reactions

Nucleophilic Aromatic Substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This reaction is generally limited to rings containing strong electron-withdrawing groups positioned ortho or para to a good leaving group, as these groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex. wikipedia.orgmasterorganicchemistry.com

For this compound, the fluorine atoms on the difluorophenyl ring can serve as leaving groups. Although the C-F bond is strong, fluorine's high electronegativity strongly polarizes the carbon atom, making it susceptible to nucleophilic attack, which is often the rate-determining step. masterorganicchemistry.com However, the phenol moiety is an electron-donating group, which deactivates the molecule toward SNAr.

Recent research has uncovered novel strategies to overcome this limitation for fluorophenols, which are typically considered too electron-rich to serve as electrophiles in SNAr reactions. osti.gov One innovative approach involves the transient transformation of the phenol into its corresponding phenoxyl radical via oxidation. This phenoxyl radical acts as an exceptionally powerful electron-withdrawing group, transiently activating the entire molecule and lowering the energy barrier for nucleophilic substitution on the fluorinated ring by over 20 kcal/mol. osti.gov This "homolysis-enabled electronic activation" strategy provides a pathway to functionalize otherwise inert aryl electrophiles. osti.gov

| Nucleophile Type | Example Reagent | Resulting Functional Group |

|---|---|---|

| Carboxylates | Benzoic acid | Aryl Ester |

| Alcohols | Primary/Secondary Alcohols | Aryl Ether |

| Amines | Aniline derivatives | Diaryl Amine |

| Thiols | Thiophenol | Aryl Thioether |

Data derived from research on homolysis-enabled electronic activation strategies. osti.gov

Phenolic Functional Group Transformations (e.g., alkylation, acylation, non-oxidative derivatization)

The hydroxyl group of the phenol moiety is a primary site for chemical modification, allowing for the synthesis of a wide array of derivatives.

Alkylation (Etherification): The most common method for converting a phenol to a phenolic ether is the Williamson ether synthesis. wikipedia.org This reaction involves the deprotonation of the phenol with a base (such as sodium hydroxide (B78521) or potassium carbonate) to form the more nucleophilic phenoxide ion. The phenoxide then displaces a halide from an alkyl halide in an SN2 reaction to form the ether. wikipedia.orggordon.edu This method is highly efficient for primary alkyl halides. wikipedia.org

Acylation (Esterification): Phenols can be readily converted to phenyl esters through reaction with acylating agents like acyl chlorides or acid anhydrides. acs.org This O-acylation reaction is a nucleophilic acyl substitution on the acylating agent. Under different conditions, specifically in the presence of a Lewis acid catalyst like AlCl₃, the product can undergo a Fries rearrangement, where the acyl group migrates from the phenolic oxygen to the ortho or para positions of the ring, resulting in a hydroxyarylketone (C-acylation). acs.org

Non-oxidative Derivatization: The phenolic hydroxyl group can be converted into other functional groups that are useful for subsequent reactions, particularly metal-catalyzed cross-coupling. The -OH group is a poor leaving group, but it can be transformed into excellent leaving groups such as sulfonates (triflates, tosylates) or carbamates. mdpi.comnih.gov For instance, reaction with triflic anhydride (B1165640) (Tf₂O) in the presence of a base converts the phenol into an aryl triflate, a highly effective electrophile for palladium-catalyzed reactions. Similarly, aryl carbamates and sulfamates can be prepared and used in nickel-catalyzed couplings. nih.gov

| Transformation | Reagent(s) | Product Class | Primary Use |

|---|---|---|---|

| Alkylation | Base (e.g., K₂CO₃), Alkyl Halide (R-X) | Aryl Ether (Ar-O-R) | Protection, Synthesis of derivatives |

| Acylation | Acyl Chloride (RCOCl) or Anhydride ((RCO)₂O) | Aryl Ester (Ar-O-COR) | Protection, Synthesis of derivatives |

| Triflation | Triflic Anhydride (Tf₂O), Base (e.g., Pyridine) | Aryl Triflate (Ar-OTf) | Activation for cross-coupling |

| Carbamate (B1207046) Formation | N,N-Diethylcarbamoyl chloride, Base | Aryl Carbamate (Ar-OC(O)NEt₂) | Activation for cross-coupling |

| Sulfamate Formation | N,N-Dimethylsulfamoyl chloride, Base | Aryl Sulfamate (Ar-OSO₂NMe₂) | Activation for cross-coupling |

Metal-Catalyzed Coupling Reactions for Further Derivatization

Transition metal-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. To utilize this compound in these reactions, the unreactive C-O bond of the phenol must typically be activated first.

As discussed previously, converting the hydroxyl group into a sulfonate (like a triflate) or a carbamate transforms the phenol into a potent electrophile for cross-coupling. mdpi.comnih.gov The resulting derivatives can participate in a variety of transformations:

Suzuki-Miyaura Coupling: This palladium- or nickel-catalyzed reaction couples the aryl triflate or carbamate derivative with an organoboron reagent (e.g., a boronic acid or ester). mdpi.comnih.gov This is a highly versatile method for creating new C-C bonds and synthesizing complex biaryl structures. Nickel catalysts, such as NiCl₂(PCy₃)₂, have proven effective for coupling less reactive electrophiles like aryl carbamates. nih.gov

Other Cross-Coupling Reactions: While Suzuki-Miyaura coupling is prevalent, other reactions such as the Buchwald-Hartwig amination (for C-N bond formation) or Stille coupling (using organostannanes) could also be applied to the activated phenol derivative.

The fluorine atoms on the other ring are generally stable under these conditions, although C-F bond activation is a known, albeit more challenging, reaction in organometallic chemistry. Recent advances have also shown that sulfonyl fluorides can undergo desulfonative cross-coupling, providing an alternative strategy for C-S bond activation if the phenol were converted to a fluorosulfonate. acs.orgscholaris.ca

| Reaction Name | Phenol Derivative | Coupling Partner | Catalyst System (Example) | Bond Formed |

|---|---|---|---|---|

| Suzuki-Miyaura | Aryl Triflate (Ar-OTf) | Arylboronic Acid (Ar'-B(OH)₂) | Pd(OAc)₂ / Ligand | C-C (Biaryl) |

| Suzuki-Miyaura | Aryl Carbamate (Ar-OCONR₂) | Arylboronic Acid (Ar'-B(OH)₂) | NiCl₂(PCy₃)₂ | C-C (Biaryl) |

| Suzuki-Miyaura | Aryl Sulfamate (Ar-OSO₂NR₂) | Arylboronic Acid (Ar'-B(OH)₂) | NiCl₂(dppp) | C-C (Biaryl) |

| Buchwald-Hartwig | Aryl Triflate (Ar-OTf) | Amine (R₂NH) | Pd Catalyst / Ligand | C-N (Arylamine) |

Based on general methodologies for cross-coupling of phenol derivatives. mdpi.comnih.gov

Investigation of Intramolecular Interactions and Their Influence on Reactivity

The spatial arrangement of the two aromatic rings and the potential for non-covalent interactions between the substituents can significantly influence the conformation, properties, and reactivity of this compound.

A key potential interaction is an intramolecular hydrogen bond between the hydrogen of the phenolic -OH group and the fluorine atom at the 2-position of the adjacent ring (an O-H···F-C interaction). While O-H···F hydrogen bonds are generally weaker than those involving oxygen or nitrogen as acceptors, they can still impact molecular structure. Detailed theoretical and spectroscopic studies on 2-fluorophenol (B130384) suggest that any intramolecular hydrogen bond is very weak. rsc.org However, the cumulative effect of the biaryl structure may alter this interaction.

The presence of such an interaction would:

Influence Conformation: It would favor a more planar arrangement between the two aromatic rings, restricting their rotation.

Alter Acidity: An intramolecular hydrogen bond can stabilize the protonated form of the phenol, thereby decreasing its acidity (increasing its pKa).

Modify Reactivity: A locked conformation can affect the accessibility of certain sites for reaction. Furthermore, intramolecular hydrogen bonding is known to have a profound impact on the photochemistry of phenol chromophores. For molecules with such bonds, certain photochemical decay pathways, like H-atom elimination from repulsive excited states, can be completely quenched. rsc.org

These interactions can be investigated through various methods:

Computational Chemistry: Density Functional Theory (DFT) calculations can be used to model the molecule's geometry, predict the most stable conformers, and quantify the energy of any intramolecular interactions. nih.govnih.gov

Spectroscopy: Techniques like NMR and IR spectroscopy can provide experimental evidence for hydrogen bonding. For example, the chemical shift of the phenolic proton in NMR or the frequency of the O-H stretching vibration in IR can be indicative of such interactions.

| Interaction Type | Involved Groups | Potential Effect on Properties | Potential Effect on Reactivity |

|---|---|---|---|

| Hydrogen Bonding | Phenolic -OH and ortho -F | Favors planar conformation, may decrease acidity | Alters site accessibility, modifies photochemical pathways |

| Steric Repulsion | Atoms at the ortho positions of the inter-ring bond | Induces a twisted (non-planar) conformation | Can hinder reactions requiring a planar transition state |

| π-π Stacking | The two aromatic rings (if conformation allows) | Stabilizes folded conformations (less likely in this structure) | Influences intermolecular aggregation |

Applications in Materials Science and Chemical Engineering

Utilization as Precursors for Polymer Synthesis and Functional Materials

A comprehensive search of scientific databases and patent literature did not yield specific examples of 2-(2,5-Difluorophenyl)phenol being utilized as a monomer for the synthesis of polymers or functional materials. Biphenol and dihalobenzophenone compounds are foundational monomers for high-performance polymers like Poly(aryl ether ketone)s (PAEKs). In these syntheses, the hydroxyl groups of a bisphenol and the activated halogens of a dihalide undergo nucleophilic aromatic substitution to form the polymer backbone. Theoretically, the bifunctional nature of this compound, containing both a hydroxyl group and fluorinated phenyl ring, suggests potential as a monomer, perhaps to create specific branching or end-capping functionalities. However, no studies detailing such a polymerization or the properties of the resulting materials are currently documented.

Role as Ligands in Coordination Chemistry for Non-Biological Catalysis

There is no available research documenting the use of this compound as a ligand in coordination chemistry for non-biological catalysis. Phenol-based molecules, particularly those with steric bulk or specific electronic features, are widely used as ligands for transition metal catalysts. The ortho-phenol-phenyl structure of this compound could potentially act as a bidentate or monodentate ligand. The fluorine substituents would act as electron-withdrawing groups, which could modulate the electronic properties of a metal center and, consequently, its catalytic activity. Despite this potential, no studies have been published that synthesize, characterize, or test the catalytic performance of metal complexes involving this compound as a ligand.

Components in Supramolecular Assemblies and Frameworks

No specific research has been published on the role of this compound as a component in supramolecular assemblies or frameworks. The design of such structures relies on non-covalent interactions like hydrogen bonding, halogen bonding, and π–π stacking. The hydroxyl group of the compound is a strong hydrogen bond donor, and the fluorine atoms could potentially participate in weaker hydrogen or halogen bonds. The two aromatic rings offer possibilities for π–π stacking. While these features make it a plausible candidate for crystal engineering and the formation of ordered structures, no crystallographic or solution-state studies detailing its self-assembly behavior have been reported.

Application as Chemical Intermediates in Specialty Chemical Production

The primary documented potential application for this compound is as a chemical intermediate. While detailed, peer-reviewed studies are scarce, some chemical supplier databases suggest it may be used as an intermediate in the synthesis of pesticides. smolecule.com The bi-phenyl structure with fluorine substituents is a common motif in agrochemicals and pharmaceuticals. In this context, the compound would serve as a precursor, undergoing further chemical modification to produce a more complex, biologically active molecule. However, specific synthetic pathways and the identity of the final specialty chemical products derived from it are not detailed in the available literature.

Future Research Directions and Emerging Paradigms

Development of Advanced Spectroscopic and Imaging Techniques for Real-Time Reaction Monitoring

The synthesis of 2-(2,5-Difluorophenyl)phenol, typically achieved through cross-coupling reactions like the Suzuki-Miyaura coupling, often relies on traditional offline analysis (e.g., TLC, GC-MS, NMR) to monitor progress and determine yield. This approach can be time-consuming and provides only discrete data points. The future lies in the implementation of Process Analytical Technology (PAT), which utilizes in-situ and real-time monitoring to gain a deeper understanding of reaction kinetics, mechanisms, and the influence of various parameters. mt.comwikipedia.orgstepscience.com

Advanced spectroscopic techniques are central to this paradigm. For the synthesis of biaryls, in situ Raman and mid-infrared (FTIR) spectroscopy are particularly promising. acs.org Raman spectroscopy is well-suited for monitoring reactions in aqueous or mixed-solvent systems, as water is a weak Raman scatterer. rsc.org It can track the formation of the biaryl C-C bond, which has a characteristic vibrational frequency, and simultaneously monitor the consumption of starting materials like aryl halides and boronic acids. rsc.orgacs.orgresearchgate.net This allows for precise determination of reaction endpoints, potentially reducing reaction times and the formation of impurities. rsc.org

Future research will focus on developing robust probes and chemometric models specifically for fluorinated biaryl systems. The presence of strong C-F bonds introduces unique spectral features that can be leveraged for enhanced monitoring. Combining spectroscopic data with imaging techniques could provide spatial information about catalyst distribution and reaction homogeneity, especially in heterogeneous catalysis.

| Spectroscopic Technique | Principle | Advantages for Monitoring Biaryl Synthesis | Future Research Focus |

| Raman Spectroscopy | Inelastic scattering of monochromatic light, providing information on molecular vibrations. longdom.org | Non-destructive; low interference from glass and water; can monitor C-C bond formation and reactant consumption in real-time. rsc.orgacs.org | Development of fiber-optic probes for harsh reaction conditions; advanced data analysis models for complex reaction mixtures. |

| FTIR Spectroscopy | Absorption of infrared radiation, corresponding to vibrational and rotational transitions. | Highly sensitive to changes in functional groups; provides detailed structural information. acs.org | Application of Attenuated Total Reflectance (ATR) probes for opaque reaction mixtures; correlation of spectral data with reaction kinetics. |

| UV-Vis Spectroscopy | Absorption of ultraviolet or visible light, corresponding to electronic transitions. | Simple and cost-effective; useful for tracking changes in conjugation and concentration of colored species. mdpi.com | Limited structural detail; potential for use in photocatalytic reaction monitoring where chromophores are involved. |

| Fluorescence Spectroscopy | Emission of light from a molecule after absorption of photons. longdom.org | High sensitivity for fluorescent species; can be used with fluorescent probes to monitor specific reaction events. | Design of fluorescent tags or catalysts that signal reaction progress for high-throughput screening. |

Exploration of Novel Reactivity via Non-Conventional Catalysis and Reaction Conditions

While palladium-catalyzed cross-coupling reactions are the workhorse for synthesizing biaryls, there is a significant push towards more sustainable and innovative catalytic methods. Future research on the synthesis of this compound will likely explore several non-conventional avenues.

Earth-Abundant Metal Catalysis: There is growing interest in replacing precious metals like palladium with more earth-abundant and cost-effective alternatives such as nickel, iron, and copper. nih.govresearchgate.netmdpi.comchemrxiv.org These metals can offer unique reactivity and selectivity profiles. For instance, nickel catalysts have shown high efficiency in coupling reactions involving challenging substrates. Developing robust iron or copper-based catalytic systems for the synthesis of fluorinated biaryls remains a key objective. mdpi.com

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for forging C-C bonds under exceptionally mild conditions. mdpi.com This approach utilizes light energy to generate reactive radical intermediates. beilstein-journals.org Research could focus on the direct C-H/C-F functionalization, coupling a fluorinated arene with a phenol (B47542) without pre-functionalization of both partners. acs.orgnih.gov This strategy offers a more atom-economical and step-efficient route to this compound and its derivatives. acs.orgresearchgate.netrsc.org

Novel Activation Strategies: Beyond traditional cross-coupling, methods involving C-H bond activation are gaining prominence. beilstein-journals.orgbeilstein-journals.org This involves the direct coupling of a C-H bond on one aromatic ring with a reactive partner, avoiding the need to install activating groups like boronic acids or halides. Applying these strategies to the phenol coupling partner could significantly shorten synthetic routes.

Computational Design of Functional Materials Incorporating this compound Moieties

The unique electronic properties imparted by the difluorophenyl group make the this compound moiety an attractive building block for advanced functional materials, such as polymers for electronics or specialized coatings. mdpi.comnih.gov Before embarking on complex and resource-intensive synthesis, computational chemistry offers a powerful platform to design and predict the properties of these materials in silico.

Using methods like Density Functional Theory (DFT), researchers can model oligomers or polymer chains containing the this compound unit. researchgate.net These calculations can predict key electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, the band gap, and charge transport characteristics. x-mol.commdpi.combiointerfaceresearch.comchemrxiv.org This information is crucial for designing materials for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or as dielectric layers in capacitors.

Furthermore, molecular dynamics simulations can predict the bulk physical properties of these materials, including their thermal stability, mechanical strength, and morphology (e.g., how polymer chains pack together). nsf.govillinois.eduresearchgate.net This computational pre-screening allows for the rational design of monomers that will lead to polymers with desired characteristics, accelerating the materials discovery cycle.

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from batch to continuous flow manufacturing is revolutionizing the chemical and pharmaceutical industries. uc.ptjst.org.in Integrating the synthesis of this compound into flow chemistry platforms offers numerous advantages over traditional batch production. frontiersin.orgmdpi.com

Enhanced Safety and Control: Flow reactors utilize small volumes, which inherently improves safety, especially when dealing with exothermic reactions or hazardous reagents. The high surface-area-to-volume ratio allows for precise temperature control, minimizing the formation of side products.

Automation and High-Throughput Synthesis: Flow chemistry is highly amenable to automation. nih.govmetoree.commt.comwikipedia.org Automated platforms can perform multi-step syntheses, optimizations, and library generation with minimal human intervention. This would allow for the rapid synthesis of a wide range of analogues of this compound, where different substitution patterns on either ring could be systematically explored to fine-tune the properties for specific applications. The combination of flow chemistry with real-time spectroscopic monitoring (as discussed in section 6.1) creates a powerful, fully automated system for on-demand chemical synthesis and process optimization. rsc.org

Q & A

Q. What are the optimal synthetic routes for 2-(2,5-Difluorophenyl)phenol, considering regioselectivity and fluorine-directed effects?

Methodological approaches include:

- Directed ortho-metallation : Utilize fluorine’s electron-withdrawing effects to direct regioselective functionalization of the phenyl ring. For example, lithium-halogen exchange followed by coupling with phenol derivatives .

- Cross-coupling reactions : Employ Suzuki-Miyaura or Buchwald-Hartwig couplings to attach fluorinated aryl halides to phenolic precursors, leveraging palladium catalysts for C–C bond formation .

- Safety considerations : Monitor exothermic reactions during fluorination steps, as fluorine substituents can alter reaction kinetics and stability .

Q. How can researchers characterize the electronic and steric effects of fluorine substituents in this compound using spectroscopic methods?

Key techniques include:

- ¹⁹F NMR spectroscopy : Quantify electronic effects via chemical shift analysis (e.g., deshielding due to fluorine’s electronegativity) and coupling constants to map substituent interactions .

- X-ray crystallography : Resolve steric effects by analyzing bond angles and dihedral angles between the fluorine-substituted phenyl ring and phenolic hydroxyl group .

- IR spectroscopy : Identify hydrogen-bonding interactions involving the hydroxyl group, which may be perturbed by fluorine’s inductive effects .

Q. What experimental strategies are recommended for analyzing the reactivity of the phenolic hydroxyl group in this compound under various reaction conditions?

- Protection/deprotection : Use silyl ethers (e.g., TMSCl) or acetyl groups to temporarily block the hydroxyl group during fluorination or coupling reactions, followed by mild acidic hydrolysis .

- Oxidation studies : Investigate the formation of quinone-like intermediates under oxidative conditions (e.g., with DDQ or MnO₂), noting fluorine’s impact on redox stability .

- pH-dependent reactivity : Assess deprotonation kinetics of the hydroxyl group using UV-Vis spectroscopy in buffered solutions to evaluate acidity modulation by fluorine .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations be applied to predict the molecular geometry and electronic properties of this compound derivatives?

- Functional selection : Use hybrid functionals like B3LYP or M06-2X, which incorporate exact exchange and gradient corrections for accurate thermochemical predictions (e.g., bond dissociation energies, dipole moments) .

- Solvent modeling : Apply the polarizable continuum model (PCM) to simulate solvent effects on phenolic acidity and fluorine’s electron-withdrawing behavior .

- Benchmarking : Validate computational results against experimental data (e.g., X-ray structures, NMR shifts) to refine basis sets (e.g., 6-311+G(d,p)) for fluorine-containing systems .

Q. What mechanisms underlie the biological activity of this compound derivatives in enzyme inhibition studies, particularly regarding TRK kinase targets?

- Structure-activity relationships (SAR) : Modify the phenolic hydroxyl group or fluorine substitution pattern to probe interactions with TRK kinase’s ATP-binding pocket. Fluorine’s hydrophobicity and size may enhance binding affinity .

- Kinetic assays : Measure inhibition constants (Kᵢ) using fluorescence-based assays, comparing derivatives with varying fluorine positions to identify optimal steric and electronic profiles .

- Molecular docking : Simulate ligand-receptor interactions using cryo-EM or X-ray structures of TRK kinases to rationalize fluorine’s role in stabilizing key hydrogen bonds or π-π stacking .

Q. How should researchers address contradictions between computational predictions and experimental observations in the physicochemical properties of this compound derivatives?

- Multi-method validation : Cross-check DFT results with post-Hartree-Fock methods (e.g., MP2) for non-covalent interactions involving fluorine .

- Error analysis : Quantify discrepancies in properties like logP or pKa by comparing calculated vs. experimental values, adjusting for solvent effects or basis set limitations .

- Machine learning : Train models on high-quality datasets (e.g., crystallographic or spectroscopic data) to improve predictive accuracy for fluorine’s steric and electronic contributions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.